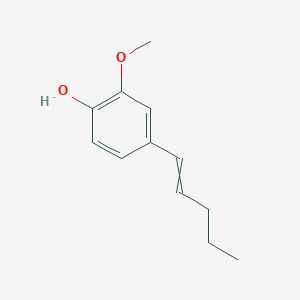

2-Methoxy-4-(pent-1-EN-1-YL)phenol

Description

Structural Classification and Related Chemical Entities

2-Methoxy-4-(pent-1-en-1-yl)phenol belongs to the class of organic compounds known as alkenylphenols . These are phenolic compounds that feature an alkenyl group attached to the benzene (B151609) ring. nih.govrsc.org Specifically, it is a disubstituted phenol (B47542), with a methoxy (B1213986) (-OCH₃) group at the C2 position and a pent-1-en-1-yl group at the C4 position of the phenol ring.

This compound is also a derivative of guaiacol (B22219) , which is 2-methoxyphenol. rsc.org The addition of the pentenyl side chain to the guaiacol backbone gives rise to 2-Methoxy-4-(pent-1-en-1-yl)phenol. Guaiacol itself is a major platform chemical often derived from lignin (B12514952), a complex polymer found in wood. rsc.orgwikipedia.org

Other related chemical entities include:

Isoeugenol (B1672232): A structurally similar compound with a propenyl group instead of a pentenyl group. smolecule.comnist.gov

Eugenol (B1671780): An isomer of isoeugenol, where the double bond is at the terminal position of the side chain. molport.commatrix-fine-chemicals.com

Lignans (B1203133) and Neolignans: These are dimers of alkenylphenols. Lignans are formed by the dimerization of compounds with an aryl n-propyl core, while neolignans result from other bonding patterns between the monomer units. nih.gov

Significance of Substituted Phenols in Contemporary Chemical Research

Substituted phenols are a cornerstone of modern chemical research due to their versatile reactivity and wide-ranging applications. wisdomlib.org They serve as crucial starting materials and intermediates in the synthesis of more complex molecules. wisdomlib.org The presence of various functional groups on the phenol ring allows for a multitude of chemical transformations, making them valuable building blocks in organic synthesis.

Key areas where substituted phenols are significant include:

Synthesis of Heterocyclic Compounds: They are essential precursors for synthesizing benzopyran derivatives and other heterocyclic scaffolds. wisdomlib.orgnih.gov

Polymer Chemistry: Lignin-derived phenolic monomers, including guaiacol derivatives, are utilized in polymer synthesis. nih.gov

Medicinal Chemistry: Many substituted phenols exhibit biological activities and are investigated for their potential in developing new therapeutic agents. nih.gov

Materials Science: The ability to undergo various reactions makes them integral to the development of advanced materials. wisdomlib.org

Environmental Chemistry: The study of substituted phenols is also important in an environmental context, as some are considered priority pollutants and their effects on biological membranes are an area of active research. nih.gov

The reactivity of the phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring make these compounds highly versatile in chemical synthesis. libretexts.org The specific nature and position of the substituents on the phenol ring can significantly influence the compound's physical, chemical, and biological properties.

Overview of Key Academic Research Trajectories for 2-Methoxy-4-(pent-1-en-1-yl)phenol

While direct research specifically on 2-Methoxy-4-(pent-1-en-1-yl)phenol is not as extensive as for some of its more common analogues like isoeugenol, the existing and related research points to several key trajectories:

Synthesis and Derivatization: A primary area of research involves the development of efficient synthetic routes to this and related alkenylphenols. This includes methods for the selective ortho-alkenylation of phenols. nih.gov Research also focuses on the derivatization of these compounds to create new molecules with potentially enhanced or novel properties. For instance, the methoxy group can be demethylated to form m-aryloxy phenols, or the double bond in the alkenyl chain can be hydrogenated. smolecule.comencyclopedia.pub

Spectroscopic and Structural Analysis: Detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for confirming the structure and purity of synthesized compounds. nih.govatlantis-press.com Computational studies are also employed to understand the molecule's geometry and electronic properties. researchgate.net

Biological Activity Screening: A significant research trajectory for substituted phenols, in general, is the investigation of their biological activities. For example, a structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been studied for its anticancer effects. nih.gov Research on similar compounds suggests potential antimicrobial and antioxidant properties. smolecule.comnih.gov

Applications in Materials Science: As a derivative of guaiacol, which is sourced from lignin, there is interest in using 2-Methoxy-4-(pent-1-en-1-yl)phenol and similar compounds as building blocks for "green" or bio-based polymers and other materials. wikipedia.orgnih.gov

The following tables provide a summary of key data related to this compound and its relatives.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol nih.gov |

| IUPAC Name | 4-methoxy-2-[(E)-pent-3-en-2-yl]phenol nih.gov |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Findings |

| Mass Spectrometry (GC-MS) | Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. nih.gov |

| Infrared (IR) Spectroscopy | Reveals the presence of functional groups such as the hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as the carbon-carbon double bond in the pentenyl chain. nih.gov |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure, including the connectivity of atoms and the stereochemistry of the double bond. researchgate.net |

Table 3: Related Compounds and their Significance

| Compound Name | Molecular Formula | Key Research Area |

| Guaiacol | C₇H₈O₂ wikipedia.org | Precursor in synthesis, derived from lignin. rsc.org |

| Isoeugenol | C₁₀H₁₂O₂ smolecule.com | Flavor and fragrance applications, antimicrobial properties. smolecule.com |

| Eugenol | C₁₀H₁₂O₂ matrix-fine-chemicals.com | Dental applications, antimicrobial and anti-inflammatory properties. researchgate.net |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | C₁₇H₁₈O₃ | Investigated for anticancer properties. nih.gov |

Structure

3D Structure

Properties

CAS No. |

72898-31-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-methoxy-4-pent-1-enylphenol |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-6-10-7-8-11(13)12(9-10)14-2/h5-9,13H,3-4H2,1-2H3 |

InChI Key |

AGNOBTAOKUHUBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Pent 1 En 1 Yl Phenol

Retrosynthetic Analysis and Precursor Considerations for 2-Methoxy-4-(pent-1-EN-1-YL)phenol

A retrosynthetic analysis of 2-Methoxy-4-(pent-1-en-1-yl)phenol identifies the carbon-carbon double bond of the pentenyl group as a primary disconnection point. This suggests a synthetic strategy involving the formation of this double bond, most commonly through an olefination reaction. The key precursors for such a transformation are a carbonyl compound and a phosphorus ylide, as utilized in the Wittig reaction, or a phosphonate (B1237965) carbanion in the Horner-Wadsworth-Emmons reaction.

The phenolic portion of the target molecule points to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) as an ideal and readily available starting material. Vanillin provides the core guaiacol (B22219) (2-methoxyphenol) structure with a carbonyl group already in place at the desired position for the olefination reaction. researchgate.net The other key precursor would be a four-carbon fragment delivered by the nucleophilic species. For a Wittig reaction, this would be a butyltriphenylphosphonium salt, which can be deprotonated to form the corresponding ylide. masterorganicchemistry.comlumenlearning.com

An alternative disconnection can be envisioned through the functionalization of a pre-existing guaiacol scaffold, which would require a regioselective method to introduce the pentenyl group at the C4 position. nih.govwikipedia.org

Direct Synthesis Routes to 2-Methoxy-4-(pent-1-EN-1-YL)phenol and Analogues

Several direct synthetic routes have been established for the preparation of alkenylphenols, including the target compound. These methods often leverage transition-metal catalysis or classical named reactions to achieve the desired transformation efficiently.

Palladium-Catalyzed Dehydrogenation-Coupling-Aromatization Protocols for Substituted Phenols

Palladium catalysis offers powerful tools for the formation of carbon-carbon bonds. figshare.com The synthesis of alkenylphenols can be achieved through palladium-catalyzed alkenylation via C-H bond activation, where a phenolic hydroxyl group directs the regioselective functionalization. figshare.comnih.gov This approach allows for the direct coupling of phenols with alkenes. While not a dehydrogenation-coupling-aromatization protocol in the strictest sense for this specific target, related palladium-catalyzed cross-coupling reactions are highly relevant. For instance, a suitably protected 4-haloguaiacol could be coupled with a pentenyl-containing organometallic reagent (e.g., a pentenylboronic acid in a Suzuki coupling) to form the desired product. Such methods are valued for their high efficiency and functional group tolerance. researchgate.netrsc.org

Strategies Involving Regioselective Functionalization of Guaiacol Scaffolds

Guaiacol, a readily available lignin-derived chemical, serves as a versatile platform for synthesizing more complex phenolic compounds. nih.govrsc.org The challenge lies in achieving regioselective functionalization due to the presence of two ortho/para-directing groups (hydroxyl and methoxy). nih.gov However, methods have been developed to selectively introduce substituents. For example, Friedel-Crafts acylation of guaiacol with pentanoyl chloride, followed by reduction of the resulting ketone and subsequent dehydration, could yield the target alkenylphenol. The regioselectivity of the initial acylation is a critical step in this sequence.

Preparation of Alkenylated Phenols via Established Organic Reactions

The Wittig reaction is a widely used and reliable method for synthesizing alkenes from aldehydes or ketones. wikipedia.org In the context of synthesizing 2-Methoxy-4-(pent-1-en-1-yl)phenol, the reaction would involve vanillin and a butyl-derived phosphorus ylide. masterorganicchemistry.comlumenlearning.com The ylide, typically generated by treating a butyltriphenylphosphonium salt with a strong base like n-butyllithium, acts as a nucleophile, attacking the aldehyde carbonyl group of vanillin. masterorganicchemistry.com This leads to the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.comorganic-chemistry.org The stereochemistry of the resulting alkene (E/Z isomerism) can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Table 1: Comparison of Wittig Reaction Conditions for Olefination

| Ylide Type | Base | Solvent | Typical Product Stereochemistry |

| Non-stabilized (e.g., from alkyl halides) | n-BuLi, NaNH₂, NaH | THF, Diethyl Ether | (Z)-alkene favored organic-chemistry.org |

| Stabilized (e.g., with adjacent EWG) | NaH, NaOMe, NEt₃ | Various | (E)-alkene favored organic-chemistry.org |

This table provides a general overview of factors influencing Wittig reaction outcomes.

Advanced Synthetic Approaches to Alkenylphenol Derivatives

Modern synthetic chemistry continually seeks to improve upon existing methods, with a particular focus on achieving high levels of stereochemical control.

Asymmetric Synthesis and Stereochemical Control in Alkenylphenol Production

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like pharmaceuticals and materials science. kashanu.ac.ir While 2-Methoxy-4-(pent-1-en-1-yl)phenol itself is not chiral, related alkenylphenol derivatives can be. The principles of asymmetric synthesis become relevant when targeting analogues with stereocenters on the alkyl chain or when considering atropisomerism in more complex structures. rsc.org

The development of stereoselective reactions, such as asymmetric hydrogenations or catalytic cross-couplings using chiral ligands, allows for the precise control of a molecule's three-dimensional structure. nih.govnih.gov For example, the synthesis of a chiral alkenylphenol could involve an asymmetric Wittig-type reaction or the enantioselective reduction of a corresponding ketone precursor using a chiral catalyst. The Schlosser modification of the Wittig reaction, for instance, allows for the selective formation of (E)-alkenes by using phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine. wikipedia.org Such techniques represent the forefront of producing structurally defined alkenylphenol derivatives. rsc.org

Green Chemistry Principles and Sustainable Synthesis of Phenolic Compounds

The synthesis of phenolic compounds, including 2-Methoxy-4-(pent-1-en-1-yl)phenol, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.comforensicpaper.com These principles advocate for the use of sustainable and eco-friendly methods that are energy-efficient, reduce waste, and utilize renewable resources and safer chemicals. mdpi.comforensicpaper.comjddhs.com

Key green chemistry approaches applicable to the synthesis of phenolic compounds include:

Use of Renewable Feedstocks: Many phenolic compounds are derived from plant-based sources, such as lignin (B12514952), which is an abundant biopolymer. acs.org For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a structurally related compound, can be produced from lignin-derived ferulic acid, providing a biobased platform for various monomers. mdpi.com Plant extracts themselves, rich in phenolics, are utilized in "phytosynthesis" to create nanomaterials, acting as natural reducing and capping agents. mdpi.com

Biocatalysis: Enzymes are increasingly used as catalysts (biocatalysis) in place of conventional chemical catalysts. mdpi.com Laccases and peroxidases, for example, are oxidoreductases that can catalyze the polymerization and transformation of phenols with high selectivity under mild conditions, using water as a solvent and reducing molecular oxygen. mdpi.com This avoids the need for toxic metal catalysts or harsh reagents. forensicpaper.com

Green Solvents and Solvent-Free Reactions: A major focus of green chemistry is minimizing or replacing hazardous organic solvents. mdpi.com Water is an ideal green solvent for many biocatalytic processes. mdpi.com Additionally, techniques for microwave-assisted synthesis in aqueous media have been developed for reactions like the esterification of phenols, leading to reduced reaction times and improved yields. nih.gov

Energy Efficiency: Methods such as microwave-assisted synthesis and ultrasound techniques are employed to reduce energy consumption and shorten reaction times compared to conventional heating methods. jddhs.com

Waste Reduction and Atom Economy: Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) and minimize the generation of waste byproducts. jddhs.com

The following table summarizes key green chemistry strategies relevant to phenolic compound synthesis.

| Green Chemistry Approach | Description | Example Application | Reference |

| Renewable Feedstocks | Utilizing raw materials derived from biological sources that can be replenished. | Deriving monomer precursors like ferulic acid from lignin to synthesize functional phenols. | acs.orgmdpi.com |

| Biocatalysis | Employing enzymes as catalysts to perform chemical transformations. | Using laccase to catalyze the oxidation and grafting of phenolic acids onto polymers like chitosan. | mdpi.com |

| Green Solvents | Using environmentally benign solvents, such as water, or conducting reactions without a solvent. | Performing microwave-assisted esterification of thymol (B1683141) (a phenol) in an aqueous medium. | nih.gov |

| Energy-Efficient Methods | Applying technologies like microwave irradiation to reduce energy consumption and reaction times. | Microwave-assisted synthesis (MAS) to accelerate reactions and lower energy use in pharmaceutical production. | jddhs.com |

Chemical Reactivity and Transformation Pathways of the Alkenyl and Phenolic Moieties

The structure of 2-Methoxy-4-(pent-1-en-1-yl)phenol features two primary reactive sites: the alkenyl (pentenyl) side chain and the phenolic ring system. These moieties allow for a diverse range of chemical transformations.

Cyclization and Rearrangement Reactions of Alkenylphenols

The alkenyl group attached to the phenol (B47542) ring is susceptible to a variety of cyclization and rearrangement reactions, which are powerful methods for constructing new ring systems.

Claisen Rearrangement: A prominent reaction for analogous allyl aryl ethers is the Claisen rearrangement. byjus.com This thermally-induced pericyclic reaction involves the nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to an intermediate cyclohexadienone, which then tautomerizes to form an ortho-substituted allylphenol. byjus.com While the starting compound is a phenol, its ether derivatives can undergo this transformation. Should the ortho positions be blocked, the rearrangement can be followed by a Cope rearrangement, leading to a para-substituted phenol. nih.gov

Metal-Catalyzed Cyclizations: The alkenyl chain can participate in intramolecular cyclization reactions catalyzed by various metals. These reactions often proceed by activating the double bond towards nucleophilic attack by the phenolic oxygen or the aromatic ring itself. thieme-connect.de For example, indium(III) chloride can catalyze the cyclization of phenols tethered to aldehydes, forming tricyclic spirotetrahydropyrans. thieme-connect.de Gold(I) complexes are also known to catalyze the carboxylative cyclization of unsaturated alcohols and amines, forming cyclic carbonates and urethanes, respectively, through the formation of an alkenylgold intermediate. nih.gov

Thermal and Photochemical Cyclizations: Alkenylphenols can undergo thermal cyclization, although the specific conditions and outcomes depend on the substrate's structure. oup.com Additionally, photo-induced reactions can drive the cyclization of alkenes. For instance, a photo-induced 1,2-alkylarylation/cyclization has been developed to synthesize polysubstituted tetrahydrofurans from alkenes, alkyl halides, and N-alkylindoles. rsc.org

The table below outlines major rearrangement and cyclization reactions applicable to alkenylphenols.

| Reaction Type | Description | Key Features | Reference |

| Claisen Rearrangement | A nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to an o-allylphenol. | Thermal, pericyclic reaction; intramolecular. | byjus.com |

| Combined Claisen-Cope | A sequence where a Claisen rearrangement is followed by a Cope rearrangement. | Occurs when ortho positions are blocked, leading to para-substitution. | nih.gov |

| Metal-Catalyzed Cyclization | Intramolecular reaction where a metal activates the alkene for nucleophilic attack. | Can form various heterocyclic or spirocyclic structures. | thieme-connect.de |

| Thermal Cyclization | Ring-forming reaction induced by heat. | Scope and mechanism depend on specific substrate and conditions. | oup.com |

Oxidative Transformations and Functionalization Reactions of Phenolic Compounds

The phenolic moiety, consisting of a hydroxyl group attached to a benzene (B151609) ring, is highly reactive and can undergo a wide range of transformations. The hydroxyl group strongly activates the ring towards electrophilic substitution, primarily at the ortho and para positions. openstax.org

Oxidative Reactions: Phenols are readily oxidized. A common transformation is the oxidation to quinones. openstax.orglibretexts.org Reagents like chromic acid or sodium dichromate can convert phenols into benzoquinones. openstax.orglibretexts.org This redox capability is fundamental in biological systems, where ubiquinones (B1209410) (coenzymes Q) act as electron carriers in cellular respiration. openstax.org

Oxidative coupling is another significant reaction pathway where two phenolic compounds are linked together, forming C-C or C-O bonds. wikipedia.org This process can be catalyzed by transition metal complexes or enzymes like laccase and can occur intramolecularly or intermolecularly. wikipedia.orgnih.gov Enzyme-mediated oxidation of phenols is complex and depends on factors like the specific phenol, its concentration, and the presence of other phenolic substrates. nih.gov Multi-enzyme systems have been developed for the efficient oxidation of phenolic pollutants, coupling in-situ hydrogen peroxide production with peroxidase activity. rsc.org

Functionalization Reactions: The phenolic hydroxyl group and the activated aromatic ring can be readily functionalized.

Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester. These reactions are often used to modify the properties of the phenolic compound. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bonds of the aromatic ring. This avoids the need for pre-functionalized starting materials. nih.gov For example, electrochemical methods have been developed for the amination of phenols at the para-position. nih.gov Regioselective functionalization can be challenging but allows for the introduction of various groups (e.g., aryl, allyl) at specific positions on the ring. nih.gov

The following table summarizes key transformations of the phenolic moiety.

| Transformation Type | Description | Reagents/Catalysts | Products | Reference |

| Oxidation to Quinone | Oxidation of the phenol to a 2,5-cyclohexadiene-1,4-dione. | Na₂Cr₂O₇, Fremy's salt | Benzoquinones | openstax.org |

| Oxidative Coupling | Dimerization or polymerization of phenols via C-C or C-O bond formation. | Transition metals (V, Fe, Cu), Laccase | Biphenyls, Diphenyl ethers | wikipedia.org |

| Esterification | Reaction of the phenolic hydroxyl with an acyl chloride or anhydride. | Base, Microwave assistance | Phenolic esters | nih.gov |

| C-H Functionalization | Direct introduction of functional groups onto the aromatic ring. | Metal catalysts (Au, In), Electrochemistry | Arylated, allylated, or aminated phenols | nih.gov |

Mechanistic Elucidations of Reactions Involving 2 Methoxy 4 Pent 1 En 1 Yl Phenol

Fundamental Mechanistic Pathways of Phenolic Compounds

Phenolic compounds, including isoeugenol (B1672232), exhibit characteristic reactivity patterns primarily centered around the phenolic hydroxyl group and the aromatic ring. These reactions are fundamental to their antioxidant properties and their transformations in various chemical and biological systems.

Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET) Mechanisms

The antioxidant activity of phenolic compounds like isoeugenol is often attributed to their ability to scavenge free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). nih.govacs.org

In the HAT mechanism , the phenolic hydroxyl group donates a hydrogen atom to a radical species, thereby neutralizing it. researchgate.net This process is a concerted transfer of a proton and an electron. researchgate.net The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the propenyl side chain. nih.govacs.org

The PCET mechanism is a more general description that encompasses HAT. In PCET, the proton and electron transfer can be concerted (occurring in a single kinetic step) or sequential. jst.go.jppnas.org For many phenolic compounds, especially in polar solvents, a sequential process involving initial proton loss followed by electron transfer (known as Sequential Proton-Loss Electron Transfer or SPLET) can be significant. jst.go.jp Conversely, an initial electron transfer followed by proton transfer (ET-PT) is also possible. pnas.org The specific pathway often depends on the reaction conditions, including the solvent and the nature of the reacting species. jst.go.jprsc.org For the reaction of phenoxyl radical with phenol (B47542), the PCET mechanism is favored over HAT due to the greater π-donating ability of the phenyl group, which stabilizes the transition state. nih.gov

Studies on natural phenolic compounds have shown that the catechol moiety, which is structurally similar to the guaiacol (B22219) unit in isoeugenol, plays a crucial role in concerted PCET to scavenge superoxide (B77818) radicals. nih.govresearchgate.net

Electron Transfer Reactions in Oxidative Processing

The oxidation of isoeugenol can proceed through various electron transfer pathways, leading to the formation of different products. One proposed mechanism involves the direct oxidation of isoeugenol to a para-quinone methide (QM). nih.govacs.org This is in contrast to its isomer, eugenol (B1671780), where oxidation is thought to proceed via demethylation followed by oxidation to an ortho-quinone. nih.govacs.org The formation of a quinone methide intermediate is significant as it is an electrophilic species that can react with nucleophiles. nih.gov

Another proposed pathway for isoeugenol oxidation involves the formation of a transient epoxide at the propenyl double bond, which is conjugated with the aromatic ring. nih.gov This epoxide can then tautomerize to a reactive hydroxy quinone methide (HQM) intermediate. nih.govnih.gov This HQM is highly electrophilic and can react with other isoeugenol molecules. nih.gov

Furthermore, single-electron oxidation of isoeugenol can produce phenoxy radicals. These radicals can then undergo coupling reactions to form oligomers and polymers with lignin-like structures. mdpi.com The oxidation of isoeugenol can yield various products, including vanillin (B372448), acetovanillone, and vanillylmandelic acid, depending on the reaction conditions and the oxidizing agent used. mdpi.com

Catalytic Reaction Mechanisms Applied to Alkenylphenols

The unique structure of alkenylphenols like isoeugenol makes them valuable model compounds for studying catalytic upgrading processes, particularly in the context of lignin (B12514952) valorization.

Deoxygenation Mechanisms in Lignin Valorization Contexts

Hydrodeoxygenation (HDO) is a key catalytic process for removing oxygen from biomass-derived compounds to produce high-value hydrocarbons for fuels and chemicals. iscre28.org Isoeugenol, with its hydroxyl, methoxy (B1213986), and alkenyl functionalities, serves as an excellent model compound to investigate HDO reaction networks. iscre28.org

The HDO of isoeugenol over various catalysts typically involves a series of hydrogenation and deoxygenation steps. The reaction pathway can be tuned by adjusting reaction conditions such as temperature, pressure, and catalyst type. For instance, using a cobalt-on-biochar catalyst, high yields of propylcyclohexane, a jet fuel component, can be achieved at 300°C and 30 bar H₂, while at 200°C and 40 bar H₂, propylcyclohexanol is the main product. iscre28.org

Studies using nickel and cobalt-based catalysts have shown that the support material (e.g., SBA-15, SiO₂, TiO₂, Al₂O₃) also influences the reaction pathway. acs.org Similarly, platinum and platinum-rhenium catalysts on carbon supports have been investigated for isoeugenol HDO. acs.org Bifunctional catalysts, such as platinum on a zeolite binder, have been used in continuous flow reactors to achieve high conversions and yields of propylcyclohexane. rsc.orgabo.fi

The general mechanism involves initial hydrogenation of the propenyl double bond, followed by hydrogenation of the aromatic ring. Subsequent steps involve the removal of the hydroxyl and methoxy groups through hydrogenolysis or dehydration reactions.

Table 1: Catalyst Systems and Products in Isoeugenol Hydrodeoxygenation

| Catalyst | Support | Key Products | Reference |

| Co | Rice Husk Biochar | Propylcyclohexane, Propylcyclohexanol | iscre28.org |

| Ni, Co | SBA-15, SiO₂, TiO₂, Al₂O₃ | Propylcyclohexane | acs.org |

| Pt, Pt-Re | Mesoporous Carbon | Propylcyclohexane | acs.org |

| Pt | Zeolite H-Beta-25/Binder | Propylcyclohexane | rsc.orgabo.fi |

Alkylation Mechanisms on Phenolic Aromatic Rings

The alkylation of phenols is a fundamental reaction in organic synthesis. slchemtech.com The electron-rich aromatic ring of phenols is susceptible to electrophilic substitution, typically at the ortho and para positions relative to the activating hydroxyl group. osti.gov

The most common mechanism for phenol alkylation is the Friedel-Crafts alkylation. slchemtech.comlibretexts.orglibretexts.org This reaction involves an alkylating agent (e.g., an alkyl halide or an olefin) and a Lewis or Brønsted acid catalyst. slchemtech.comppor.az The catalyst activates the alkylating agent to form a carbocation or a polarized complex, which then acts as the electrophile. slchemtech.comlibretexts.org The aromatic ring of the phenol attacks this electrophile, leading to the formation of an alkylated phenol. slchemtech.com

In the context of isoeugenol, alkylation can occur on the aromatic ring. Additionally, tandem hydrodeoxygenation and alkylation reactions have been demonstrated using bifunctional catalysts like molybdenum-based polyoxometalates. nih.gov In this process, the methoxy group can act as an internal alkylating agent, leading to C-alkylation on the aromatic ring. nih.gov

Photocatalytic Mechanisms of Substituted Phenols

Photocatalysis offers a promising route for the degradation of phenolic pollutants in water. The mechanism typically involves the generation of highly reactive species upon irradiation of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), with UV or visible light. researchgate.netresearchgate.netscielo.org.co

The process begins with the absorption of photons by the photocatalyst, leading to the formation of electron-hole pairs. researchgate.net The photogenerated holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which are powerful oxidizing agents. researchgate.net These radicals can attack the phenolic compound, leading to its degradation. researchgate.net The photogenerated electrons are typically scavenged by adsorbed oxygen to form superoxide radicals (O₂•⁻), which can also contribute to the degradation process. researchgate.net

The photocatalytic degradation of substituted phenols is influenced by the nature and position of the substituents on the aromatic ring. researchgate.netepfl.ch Electron-donating groups can enhance the degradation rate, while electron-withdrawing groups can have the opposite effect. researchgate.net The degradation of phenol itself has been shown to proceed through hydroxylated intermediates like catechol and hydroquinone (B1673460) before complete mineralization to carbon dioxide and water. researchgate.netscielo.org.co For isoeugenol, photolysis can also lead to H-atom shift from the hydroxyl group and the formation of long-chain conjugated ketenes, which can further undergo photodecarbonylation. nih.gov

Kinetic and Thermodynamic Parameters of 2-Methoxy-4-(pent-1-EN-1-YL)phenol Transformations

Detailed kinetic and thermodynamic studies on 2-methoxy-4-(pent-1-en-1-yl)phenol are not extensively available in published literature. However, significant research has been conducted on the closely related and structurally similar compound, isoeugenol, which is 2-methoxy-4-(prop-1-en-1-yl)phenol. The data from isoeugenol transformations provide valuable insights into the reactivity and stability of this class of compounds. The following sections detail the kinetic and thermodynamic parameters derived from studies on isoeugenol and its derivatives.

Kinetic Studies of Isoeugenol Transformations

Kinetic investigations into the reactions of isoeugenol often focus on oxidation and nucleophilic addition reactions. These studies are crucial for understanding its role in various chemical processes, including its behavior as a skin sensitizer (B1316253).

Quantum mechanical (QM) calculations have been employed to elucidate the pathways of laccase-catalyzed oxidation of isoeugenol. rsc.org In these enzymatic reactions, a phenoxyl radical of isoeugenol is generated. rsc.org This radical can then undergo a radical coupling (RC) process. rsc.org The calculated activation barrier for this coupling is relatively low, indicating a favorable reaction pathway. rsc.org In contrast, a hydrogen atom transfer (HAT) isomerization to a C-centered radical has a higher reaction barrier. rsc.org

Kinetic NMR spectroscopy has been utilized to study the nucleophilic addition to derivatives of isoeugenol, such as syn-7,4′-oxyneolignan. nih.gov These studies confirmed a first-order reaction nature for the nucleophilic addition. nih.govnih.gov In one such study, the reaction between equimolar concentrations of syn-7,4′-oxyneolignan and dansyl cysteamine (B1669678) was complete within 40 minutes at 25 °C. nih.govacs.org

The table below summarizes key kinetic parameters from theoretical studies on isoeugenol oxidation.

| Transformation | Parameter | Value (kcal/mol) |

| Isoeugenol-generating phenoxyl radical radical coupling (RC) process | Reaction Barrier | 4.8 |

| Hydrogen Atom Transfer (HAT) isomerization between O- and C-centered radicals | Reaction Barrier | 8.0 |

| Eugenol-generating phenoxyl radical to allylic radical transformation | Activation Enthalpy | 5.3 |

Data sourced from quantum mechanical calculations on laccase-catalyzed oxidation. rsc.org

Thermodynamic Parameters of Isoeugenol

Thermodynamic parameters provide essential information about the stability and energy of isoeugenol and its transformation products. Density Functional Theory (DFT) calculations have been used to determine the standard thermodynamic functions for isoeugenol.

Computational studies have also been used to assess the relative stability of diastereomers of isoeugenol derivatives. For instance, the syn-isomer of a 7,4′-oxyneolignan was found to be thermodynamically more stable than its corresponding anti-isomer by 1.19 kcal/mol, which helps explain the experimental observation of a diastereomeric excess. nih.gov

The standard thermodynamic functions for isoeugenol have been calculated at 300K and one atmospheric pressure using the B3LYP/6-311G(d,p) level basis set. researchgate.net These theoretical calculations are fundamental for understanding the molecule's thermodynamic stability. researchgate.net

The table below presents the calculated standard thermodynamic functions for isoeugenol.

| Thermodynamic Parameter | Symbol | Value | Units |

| Heat Capacity | C_v | Value not specified | cal/mol·K |

| Enthalpy | E | Value not specified | kcal/mol |

| Entropy | S | Value not specified | cal/mol·K |

Note: Specific values for Heat Capacity, Enthalpy, and Entropy were referenced as calculated in the source but not explicitly stated in the provided abstract. researchgate.netresearchgate.net

Further thermodynamic properties of interest include the enthalpy of formation, enthalpy of vaporization, and Gibbs free energy of formation, which are crucial for chemical process simulation and modeling. chemeo.com

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methoxy 4 Pent 1 En 1 Yl Phenol

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-Methoxy-4-(pent-1-en-1-yl)phenol. These techniques probe the molecular structure at the atomic and functional group levels, providing a comprehensive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. For a related compound, (E)-2-methoxy-4-(prop-1-enyl)phenol, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic, vinylic, methoxy (B1213986), and methyl protons. chemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm) and reveal the electronic environment of each proton. For instance, the aromatic protons typically appear in the range of 6.81-6.83 ppm, while the methoxy protons show a singlet peak around 3.812 ppm. chemicalbook.com The vinylic protons exhibit characteristic splitting patterns due to coupling with neighboring protons, with coupling constants (J values) providing information about their stereochemistry. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. In the ¹³C NMR spectrum of a similar compound, the carbon atoms of the aromatic ring, the vinyl group, the methoxy group, and the pentenyl side chain would all resonate at characteristic chemical shifts. For example, in a related structure, the methoxy carbon appears around 54.9 ppm, while the aromatic carbons are found in the 94.1-163.2 ppm region. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Phenolic Compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.81 - 7.32 | 94.1 - 132.2 |

| Methoxy (OCH₃) | ~3.8 - 4.08 | ~54.9 |

| Vinylic CH | ~6.0 - 6.3 | Not Applicable |

| Pentenyl CH₂ | ~1.3 - 2.4 | ~19.3 - 31.1 |

| Terminal CH₃ | ~0.87 | ~14.0 |

Note: Data is based on a representative structure and may vary slightly for the specific target compound. Data sourced from chemicalbook.comrsc.org.

Mass Spectrometry (MS) and Tandem MS for Molecular Formula and Fragmentation Analysis (GC-MS, LC-MS/MS, TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity. For a related phenol (B47542), the molecular ion would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 192.25 g/mol . nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique that couples high-performance liquid chromatography with tandem mass spectrometry. nih.gov This is particularly useful for analyzing compounds that are not volatile enough for GC. In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. In the first stage of mass analysis, the molecular ion is selected. This ion is then fragmented, and the resulting fragment ions are analyzed in the second stage of mass spectrometry. This process, known as tandem MS, provides a high degree of specificity and is used for both structural confirmation and quantification. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry that measures the mass-to-charge ratio of ions by determining the time it takes for them to travel a known distance in a field-free region. High-resolution TOF-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. For instance, a high-resolution mass spectrometry (HRMS) analysis using electrospray ionization (ESI) could yield an exact mass measurement, confirming the molecular formula. rsc.org

Table 2: Key Mass Spectrometry Data for a Related Phenolic Compound

| Technique | Information Obtained | Example Value (m/z) |

|---|---|---|

| GC-MS | Molecular Ion (M⁺) and Fragmentation Pattern | 192 |

| LC-MS/MS | Precursor and Product Ion Information | Varies with fragmentation |

| HRMS (ESI-TOF) | Exact Mass and Molecular Formula | 205.1338 (for a related nitrogen-containing analog) rsc.org |

Note: The m/z value for the molecular ion corresponds to the molecular weight of a similar phenolic structure. The HRMS value is for a related compound and serves as an example of the precision of this technique. Data sourced from rsc.orgnih.gov.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups absorb at characteristic frequencies, resulting in a unique spectral fingerprint. For 2-Methoxy-4-(pent-1-en-1-yl)phenol, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring and the vinyl group (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy group and the phenol (around 1000-1300 cm⁻¹). rsc.orgnist.gov

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While the selection rules for Raman and FTIR are different, they often provide complementary information. For example, non-polar bonds with symmetrical vibrations, which may be weak in the FTIR spectrum, often produce strong signals in the Raman spectrum. The Raman spectrum of a similar compound, (E)-2-methoxy-4-(prop-1-enyl)phenol, would also exhibit characteristic peaks for the various functional groups. chemicalbook.com

Table 3: Expected FTIR Absorption Bands for 2-Methoxy-4-(pent-1-en-1-yl)phenol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic/Alkyl C-H | Stretching | 2850 - 3100 |

| C=C (Aromatic/Vinyl) | Stretching | 1500 - 1650 |

| C-O (Methoxy/Phenol) | Stretching | 1000 - 1300 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment. Data based on general spectroscopic principles and data for related compounds. rsc.orgnist.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds with conjugated systems, such as the aromatic ring and the vinyl group in 2-Methoxy-4-(pent-1-en-1-yl)phenol. The UV-Vis spectrum is obtained by measuring the absorbance of light in the ultraviolet and visible regions. The presence of the conjugated system in this molecule would lead to characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and compare them with experimental UV-Vis spectra. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 2-Methoxy-4-(pent-1-en-1-yl)phenol from complex mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nist.govnist.govnist.gov In GC, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. By using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the purity of the compound can be assessed by the presence of a single major peak.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.govnih.gov In HPLC, the sample is dissolved in a solvent (the mobile phase) and pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential interaction of the analytes with the stationary phase. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of phenolic compounds. nih.gov The purity of 2-Methoxy-4-(pent-1-en-1-yl)phenol can be determined by the area of its peak in the chromatogram relative to the total area of all peaks.

Table 4: Common Chromatographic Techniques for the Analysis of Phenolic Compounds

| Technique | Stationary Phase Example | Mobile Phase Example | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Polysiloxane-based | Helium, Nitrogen | FID, MS |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water mixture | UV, MS |

Note: The specific conditions for GC and HPLC analysis would need to be optimized for the target compound. Data based on general chromatographic principles for phenolic compounds. nih.gov

Hyphenated Chromatographic-Spectrometric Approaches (e.g., HPLC-SPE-NMR-TOF-MS)

Hyphenated analytical techniques, which couple a separation method with one or more spectroscopic detection technologies, have become indispensable for the analysis of complex mixtures, such as those containing 2-Methoxy-4-(pent-1-en-1-yl)phenol. nih.govnih.gov These integrated systems leverage the separation power of chromatography with the detailed structural information provided by spectroscopy. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of these hyphenated systems, offering robust and high-resolution separation of non-volatile and thermally labile compounds like many phenolic derivatives. nih.gov When coupled with advanced spectrometric detectors, the capabilities of HPLC are significantly enhanced.

A particularly powerful and advanced hyphenated system is HPLC-SPE-NMR-TOF-MS (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry). This multi-hyphenated technique provides a comprehensive workflow for the isolation and structural elucidation of compounds from complex mixtures, even when present at low concentrations. d-nb.infochromatographyonline.com

The process begins with the separation of the sample components by HPLC. As the separated compounds elute from the HPLC column, they are detected by a primary detector, often a Diode Array Detector (DAD) and a mass spectrometer. The eluent corresponding to a peak of interest, such as that of 2-Methoxy-4-(pent-1-en-1-yl)phenol, is then diverted to a solid-phase extraction (SPE) unit. d-nb.info

In the SPE unit, the target analyte is trapped on a small cartridge. This step is crucial as it allows for the concentration of the analyte and, importantly, the removal of the HPLC mobile phase, which often contains protonated solvents (like water or methanol) that would interfere with subsequent NMR analysis. d-nb.infochromatographyonline.com The trapped analyte can be washed, and then eluted with a small volume of a deuterated solvent (e.g., acetonitrile-d3, methanol-d4) directly into an NMR flow probe for analysis. d-nb.info The ability to accumulate the analyte from multiple HPLC runs onto a single SPE cartridge can significantly enhance the signal-to-noise ratio in the NMR experiment, making it possible to obtain detailed structural information from minor components. chromatographyonline.com

Table 1: Illustrative 1H-NMR Data for a Structurally Similar Compound, Isoeugenol (B1672232) (2-Methoxy-4-(prop-1-en-1-yl)phenol), Obtained by Advanced NMR Techniques.

Data presented is for a closely related compound and serves for illustrative purposes of the type of data obtained from such analyses.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 6.32 | d | 15.7 |

| H-2' | 6.09 | dq | 15.7, 6.6 |

| H-3' | 1.85 | dd | 6.6, 1.5 |

| OCH3 | 3.88 | s | - |

| OH | 5.65 | s | - |

| H-2 | 6.89 | d | 1.8 |

| H-5 | 6.78 | d | 8.1 |

| H-6 | 6.70 | dd | 8.1, 1.8 |

Source: Adapted from theoretical and experimental data for Isoeugenol. researchgate.net

Quantitative Analysis Techniques for Alkenylphenols in Complex Mixtures

For the quantitative analysis of 2-Methoxy-4-(pent-1-en-1-yl)phenol and other alkenylphenols in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.govnih.gov This technique offers high sensitivity, selectivity, and the ability to quantify analytes even at trace levels, often without the need for extensive sample cleanup or derivatization. wiley.com

LC-MS/MS methods are typically developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. shimadzu.comrsc.org In MRM, a specific precursor ion (typically the molecular ion, [M+H]+ or [M-H]-) of the target analyte is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and then one or more specific product ions are monitored in the third quadrupole. This high specificity minimizes interference from matrix components, which is crucial for accurate quantification in complex samples like food or biological fluids. researchgate.net

Method validation is a critical aspect of quantitative analysis and is performed according to established guidelines. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision). nih.gov

While a validated LC-MS/MS method specifically for 2-Methoxy-4-(pent-1-en-1-yl)phenol is not documented in readily available literature, methods for other alkylphenols provide a clear framework for its development. For instance, a method for the quantitative determination of ten phenols in surface water using LC-MS/MS with an Atmospheric Pressure Chemical Ionization (APCI) interface has been developed. shimadzu.com

Table 2: Representative Method Parameters and Validation Data for the Quantitative Analysis of Substituted Phenols by LC-MS/MS.

This table presents typical data for the analysis of substituted phenols and serves as a guide for the type of data generated in such quantitative studies.

| Parameter | Value/Range |

| Chromatographic Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol/acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI) or APCI, often in negative mode for phenols |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 0.03 - 3.0 µg/L |

| Recovery (%) | 80 - 115% |

| Intra-day Precision (RSD%) | < 10% |

| Inter-day Precision (RSD%) | < 15% |

Source: Adapted from various sources on the quantitative analysis of phenolic compounds by LC-MS/MS. nih.govnih.govshimadzu.com

The use of isotopically labeled internal standards is highly recommended for the most accurate quantification, as they can compensate for matrix effects and variations in instrument response. wiley.com The development and validation of such robust quantitative methods are essential for understanding the occurrence and levels of 2-Methoxy-4-(pent-1-en-1-yl)phenol in various samples.

Theoretical and Computational Studies on 2 Methoxy 4 Pent 1 En 1 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-Methoxy-4-(pent-1-en-1-yl)phenol. These methods provide a theoretical framework for understanding its electronic characteristics and predicting its reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ijsrst.com For 2-Methoxy-4-(pent-1-en-1-yl)phenol, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to perform geometric optimization and determine vibrational frequencies of the molecule. ijsrst.commdpi.com These calculations are crucial for confirming that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Theoretical studies have utilized DFT to calculate various molecular and electronic properties to understand the reactivity of isoeugenol (B1672232). These properties include thermodynamic functions such as heat capacity (Cv), entropy (S), and enthalpy (H), which are determined through statistical thermochemical calculations. ijsrst.com Furthermore, DFT is used to compute nonlinear optical (NLO) properties like the dipole moment (μ), mean linear polarizability (α), and hyperpolarizabilities (β and γ), which describe the molecule's response to an external electric field. ijsrst.com

The antioxidant potential of isoeugenol and its derivatives has been a key area of investigation using DFT. sciencepub.net The ability of phenolic compounds to act as antioxidants is often attributed to their capacity to donate a hydrogen atom from the hydroxyl group, quenching free radicals. sciencepub.net DFT calculations help in understanding the mechanisms of antioxidant action, such as the hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms. sciencepub.net

| Property | Calculated Value | Method/Source |

|---|---|---|

| Molecular Weight | 164.20 g/mol | PubChem sciencepub.net |

| cLogP | 2.38 | Molinspiration researchgate.net |

| Polar Surface Area (PSA) | 29.46 Ų | Molinspiration researchgate.net |

| Number of Hydrogen Bond Donors | 1 | Molinspiration researchgate.net |

| Number of Hydrogen Bond Acceptors | 2 | Molinspiration researchgate.net |

| Dipole Moment (μ) | Data not specifically found for 2-Methoxy-4-(pent-1-EN-1-YL)phenol in searched literature. | N/A |

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Molecular Orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs), provides significant insights into the chemical reactivity of a molecule. mdpi.com The FMOs consist of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencepub.net The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, a key characteristic for antioxidants. nih.gov A higher EHOMO value suggests a greater electron-donating capacity. nih.gov The energy of the LUMO (ELUMO) relates to the ability to accept electrons. sciencepub.net

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. sciencepub.net A smaller energy gap generally implies higher reactivity. For isoeugenol and its derivatives, FMO analysis has been used to correlate their electronic properties with their antioxidant activities. sciencepub.net The distribution of the HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in chemical reactions. In phenolic antioxidants, the HOMO is often localized on the phenol (B47542) ring and the hydroxyl group, indicating this is the primary site for electron donation. mdpi.com

| Parameter | Significance | Relevance to Isoeugenol |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | A higher EHOMO value is correlated with greater antioxidant activity. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Important for understanding reactions with electrophiles. |

| Energy Gap (ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | A key descriptor in QSAR studies of antioxidant eugenol (B1671780) derivatives. tiikmpublishing.com |

Molecular Dynamics (MD) Simulations

Solvent Effects and Solvation Free Energy Investigations

MD simulations are an ideal tool for investigating the influence of the solvent on the structure and behavior of a solute molecule like isoeugenol. The interactions between the solute and the surrounding solvent molecules can significantly affect its conformation and reactivity. These simulations can be performed by placing the isoeugenol molecule in a box of explicit solvent molecules, such as water, and calculating the forces between all atoms over a defined period.

A key thermodynamic property that can be calculated from these simulations is the solvation free energy (ΔGsolv). This value represents the free energy change when a molecule is transferred from a vacuum (gas phase) to a solvent. It is crucial for understanding solubility and partitioning behavior. Methods like "alchemical" free energy perturbation or thermodynamic integration are commonly used in conjunction with MD simulations to compute ΔGsolv. These methods involve gradually "transforming" the solute into solvent or vice versa in a non-physical pathway to calculate the free energy difference.

Another important aspect that can be analyzed is the Solvent Accessible Surface Area (SASA), which measures the surface area of the molecule that is accessible to the solvent. youtube.com Changes in SASA can indicate conformational changes of the molecule in response to the solvent environment. youtube.com

Intermolecular Interaction Analysis

MD simulations allow for a detailed analysis of the intermolecular interactions between 2-Methoxy-4-(pent-1-en-1-yl)phenol and solvent molecules, or between multiple isoeugenol molecules. These interactions can be broken down into different components, such as electrostatic (e.g., hydrogen bonds, dipole-dipole interactions) and van der Waals forces. uni-siegen.de

For isoeugenol, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy (B1213986) (-OCH3) groups can act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds formed with solvent molecules like water. They can also be used to study the formation of isoeugenol dimers or larger aggregates, calculating the intermolecular interaction energies between the molecules. nih.gov This is particularly relevant for understanding its behavior at higher concentrations and its potential to interact with biological macromolecules. The analysis of radial distribution functions (RDFs) from MD trajectories can reveal the average distance and coordination number of solvent molecules around specific atoms of isoeugenol, providing a structured view of the solvation shell.

Structure-Property and Structure-Reactivity Relationships

The relationship between the molecular structure of 2-Methoxy-4-(pent-1-en-1-yl)phenol and its chemical properties and reactivity is a key area of study, with implications for its applications.

The position of the propenyl group in isoeugenol, conjugated with the aromatic ring, distinguishes it from its isomer, eugenol. This structural difference has significant consequences for its reactivity. For instance, isoeugenol is known to be a stronger skin sensitizer (B1316253) than eugenol. nih.gov Computational studies suggest that this enhanced reactivity may be due to the formation of a reactive hydroxy quinone methide (HQM) intermediate, which is facilitated by the conjugated double bond. nih.gov This intermediate can then react with skin proteins, initiating an allergic response.

The antioxidant activity of isoeugenol is also directly linked to its structure. The phenolic hydroxyl group is the primary site for radical scavenging. sciencepub.net Quantitative Structure-Activity Relationship (QSAR) studies on eugenol derivatives have shown that electronic parameters, such as the HOMO energy and the HOMO-LUMO gap, are significant predictors of antioxidant activity. tiikmpublishing.com These models can be used to predict the activity of new derivatives and guide the design of more potent antioxidants. tiikmpublishing.com Computational tools can predict various physicochemical properties and biological activities based on the molecular structure, providing a rapid screening method for potential applications. researchgate.net

| Property | Value | Isomer/Note | Source |

|---|---|---|---|

| Melting Point | -10 °C | Mixture of isomers | drugfuture.com |

| Melting Point | 33 °C | trans-Form | drugfuture.com |

| Boiling Point | 266 °C | at 760 mmHg | drugfuture.com |

| Density | 1.080 g/cm³ | at 25 °C | drugfuture.com |

| Water Solubility | 700 - 810 mg/L | heraproject.com | |

| log P (octanol/water) | ~2.1 - 2.65 | Calculated/Estimated | researchgate.netheraproject.com |

| Vapour Pressure | 0.21 Pa | at 20 °C (Estimated) | heraproject.com |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research, providing a mathematical correlation between the chemical structure of a compound and its biological activity. tiikmpublishing.comnih.gov For 2-Methoxy-4-(pent-1-en-1-yl)phenol, while specific QSAR models are not extensively documented in public literature, valuable insights can be drawn from studies on analogous compounds like eugenol and its derivatives. tiikmpublishing.comresearchgate.net These studies help in understanding which molecular properties are crucial for the activity of this class of compounds.

The development of a QSAR model involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netbiolscigroup.us These descriptors are then correlated with experimental biological activity data using statistical methods, such as multilinear regression, to generate a predictive equation. tiikmpublishing.com

Key Molecular Descriptors in the QSAR of Phenylpropanoids:

Electronic Descriptors: These descriptors relate to the electron distribution in the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. tiikmpublishing.com

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a primary descriptor for hydrophobicity. It influences how a compound is absorbed, distributed, metabolized, and excreted. tiikmpublishing.com

Steric Descriptors: These descriptors, such as the Balaban index, quantify the three-dimensional arrangement of atoms in a molecule, which is critical for its interaction with biological receptors. tiikmpublishing.com

A QSAR study on eugenol derivatives, for instance, revealed a strong correlation between their antioxidant activity (measured as Log IC50) and a combination of electronic, hydrophobic, and steric descriptors. tiikmpublishing.com The resulting QSAR equation highlighted the significance of HOMO energy, the HOMO-LUMO gap, LogP, and the Balaban index in predicting the antioxidant potential. tiikmpublishing.com Such models provide a framework for designing new derivatives of 2-Methoxy-4-(pent-1-en-1-yl)phenol with potentially enhanced biological activities.

Table 1: Commonly Used Molecular Descriptors in QSAR Studies of Phenylpropanoids

| Descriptor Type | Descriptor Name | Significance |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating capacity |

| LUMO Energy | Electron-accepting capacity | |

| HOMO-LUMO Gap | Molecular stability and reactivity | |

| Dipole Moment | Polarity and intermolecular interactions | |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Balaban Index | Molecular branching and shape |

This table is generated based on information from QSAR studies of related phenylpropanoids and may be applicable to 2-Methoxy-4-(pent-1-en-1-yl)phenol.

Advanced Academic Applications of 2 Methoxy 4 Pent 1 En 1 Yl Phenol in Materials Science and Catalysis

Interdisciplinary Research Areas

Advanced Material Design Featuring Alkenylphenol Moieties

The presence of a polymerizable vinyl group and a reactive phenol (B47542) group makes alkenylphenols versatile building blocks for advanced polymers. A prominent example is 2-methoxy-4-vinylphenol (B128420) (MVP), also known as 4-vinylguaiacol, a compound that can be derived from the decarboxylation of ferulic acid found in lignin (B12514952). mdpi.comnih.govnih.gov The dual functionality of MVP allows for its use as a platform to create a variety of monomers for both thermoplastic and thermosetting applications. mdpi.comnih.gov

Researchers have successfully functionalized the phenolic group of MVP to create hydrophobic and hydrophilic derivatives that can undergo free-radical polymerization. mdpi.com For instance, hydrophobic monomers derived from MVP have been used in solution and emulsion polymerization to produce homopolymers and copolymers with a diverse range of thermal properties. mdpi.comnih.gov It has been noted that the resulting bio-based homopolymers tend to have lower glass transition temperatures (Tg) compared to other styrene-like polymers, a characteristic attributed to the increased mobility afforded by the functional groups. mdpi.com By modifying the ester or ether group attached to the phenolic oxygen, homopolymers with Tg values ranging from 5 °C to 117 °C have been synthesized. nih.gov

Furthermore, the styrene-like functionality of MVP enables the creation of divinylbenzene (B73037) (DVB)-like monomers. mdpi.comnih.gov These are synthesized by reacting the phenolic group with brominated alkanes, effectively linking two MVP units. These bio-based difunctional monomers can then be thermally crosslinked with thiol-bearing reagents to produce thermoset materials with varying crosslinking densities. mdpi.comnih.gov This demonstrates the potential of alkenylphenol moieties to serve as precursors for high-performance, bio-based thermosets.

| Polymer Derivative | Polymerization Method | Glass Transition Temperature (Tg) |

|---|---|---|

| Poly(2-methoxy-4-vinylphenyl acetate) | Solution Polymerization | 117 °C |

| Poly(MVP-ether derivative) | Solution Polymerization | 5 °C |

| Homopolymers from hydrophobic MVP derivatives | Solution & Emulsion Polymerization | Wide range of Tg values |

Chemical Feedstocks from Biomass Valorization and Derivatization

Lignocellulosic biomass is the most abundant renewable source of aromatic compounds on Earth, with lignin being a key component. mdpi.comrsc.org The valorization of lignin into valuable chemical feedstocks is a cornerstone of developing sustainable biorefineries. Lignin's monomeric units, such as guaiacol (B22219) (2-methoxyphenol), are structurally related to 2-methoxy-4-(pent-1-en-1-yl)phenol and represent a crucial starting point for producing bulk and fine chemicals. mdpi.comnih.gov

One significant challenge in lignin valorization is its recalcitrance to degradation. mdpi.com However, processes like reductive catalytic fractionation (RCF) can deconstruct lignin into its phenolic constituents with high yields. nsf.gov For instance, the depolymerization of softwood, which is rich in guaiacol-type lignin, can yield monomeric alkylmethoxyphenols. mdpi.com A major goal is the conversion of these monomers into high-value platform chemicals like phenol.

Research has demonstrated efficient catalytic pathways for this conversion. For example, 2-methoxy-4-propylphenol, a model compound representative of those obtained from lignin depolymerization, can be converted to phenol. researchgate.net An effective two-step process involves:

Reductive Depolymerization: Pt/C-catalyzed reductive depolymerization of pinewood yields monomeric alkylmethoxyphenols.

Hydrodeoxygenation and Transalkylation: A bifunctional catalyst system, such as MoP/SiO₂ combined with a zeolite like HZSM-5, can then convert these monomers. The MoP/SiO₂ catalyst selectively removes the methoxy (B1213986) group (hydrodemethoxylation) to yield 4-alkylphenols, which are then dealkylated to phenol via transalkylation. researchgate.net

| Model Compound | Catalyst System | Reaction | Key Product | Reported Yield | Conditions |

|---|---|---|---|---|---|

| 2-methoxy-4-propylphenol | MoP/SiO₂ | Hydrodemethoxylation | 4-propylphenol | 88 mol% | - |

| 2-methoxy-4-propylphenol | MoP/SiO₂ + H-ZSM-5 | One-pot Conversion to Phenol | Phenol | ~60% | 350 °C, 90 bar H₂ |

| Lignin in Pinewood | Pt/C then MoP/SiO₂ + H-ZSM-5 | Overall Conversion | Phenol | 9.6 mol% | Multi-step process |

Conclusion and Future Research Perspectives on 2 Methoxy 4 Pent 1 En 1 Yl Phenol

Summary of Current Research Landscape

A comprehensive review of scientific literature and chemical databases reveals a striking scarcity of research focused specifically on 2-Methoxy-4-(pent-1-en-1-yl)phenol. While its constituent parts—a guaiacol (B22219) (2-methoxyphenol) core and a pentenyl side chain—are common motifs in natural and synthetic chemistry, their specific combination in this isomer appears to be a scientific terra incognita.

Research on structurally similar molecules is more prevalent. For instance, isoeugenol (B1672232), which features a propenyl side chain instead of a pentenyl one, is a well-documented fragrance and flavor compound. nist.govnist.govchemeo.com Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been investigated for its potential anti-inflammatory and anticancer properties. nih.govnih.gov However, direct studies on the synthesis, properties, and applications of 2-Methoxy-4-(pent-1-en-1-yl)phenol are conspicuously absent. This lack of data forms the primary characteristic of its current research landscape.

Identification of Knowledge Gaps and Unexplored Avenues

The absence of dedicated research on 2-Methoxy-4-(pent-1-en-1-yl)phenol presents a wide array of knowledge gaps and, consequently, numerous opportunities for investigation.

Key Unexplored Areas:

Fundamental Physicochemical Properties: Basic data such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, MS) are not readily available in public databases. nih.govnih.govnih.gov

Toxicological Profile: The safety profile of the compound is unknown.

Biological Activities: While related phenols exhibit interesting biological effects, the specific activities of this compound remain to be determined. Areas of potential interest include its antioxidant, antimicrobial, and anti-inflammatory capacities.

Natural Occurrence: It is unclear whether this compound exists in nature or is a purely synthetic entity.

Outlook for Novel Synthetic Methodologies

The lack of established synthetic routes to 2-Methoxy-4-(pent-1-en-1-yl)phenol is a primary hurdle to its study. However, established organic chemistry reactions offer plausible pathways for its creation.

Potential Synthetic Strategies:

| Reaction Type | Starting Materials | Brief Description |

| Wittig Reaction | Vanillin (B372448) (or a protected derivative) and a butyltriphenylphosphonium salt | This classic olefination reaction would involve the reaction of the aldehyde group of vanillin with a C4 ylide to form the pentenyl double bond. |

| Heck Coupling | 4-iodo-2-methoxyphenol (or a protected derivative) and 1-pentene | This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and could be a viable route. |

| Cross-Metathesis | 4-allyl-2-methoxyphenol (Eugenol) and 1-butene | Using a suitable metathesis catalyst, such as a Grubbs catalyst, this reaction could elongate the allyl side chain of the readily available eugenol (B1671780). matrix-fine-chemicals.commolport.com |

| Grignard Reaction | Vanillin (or a protected derivative) and a butylmagnesium halide | The addition of a butyl Grignard reagent to the aldehyde, followed by dehydration, would yield the desired pentenyl side chain. |

Future research could focus on optimizing these potential synthetic routes to achieve high yields and purity, thereby enabling further investigation of the compound's properties. A patent for the synthesis of a related compound, 2-methoxy-4-hydroxypropiophenone, suggests multi-step synthetic approaches starting from phenol could also be adapted. google.com

Prospects for Advanced Mechanistic Understanding and Predictive Modeling

In the absence of experimental data, computational chemistry and predictive modeling offer a powerful preliminary approach to understanding 2-Methoxy-4-(pent-1-en-1-yl)phenol.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's optimized geometry, electronic structure, and spectroscopic properties (NMR, IR). researchgate.netresearchgate.net This can aid in its identification and characterization should it be synthesized.

Molecular Docking: If potential biological targets are hypothesized, molecular docking studies can predict the binding affinity and mode of interaction of 2-Methoxy-4-(pent-1-en-1-yl)phenol with these targets. This could guide experimental screening for biological activity. Studies on similar compounds like 2-Methoxy-4-vinylphenol (B128420) have utilized molecular docking to predict interactions with bacterial proteins. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By comparing its predicted properties with a database of known compounds, QSAR models could estimate its potential toxicity and biological activities.

These computational studies would provide a theoretical framework to guide and accelerate experimental research.

Potential for Innovation in Advanced Materials and Catalytic Systems

The molecular structure of 2-Methoxy-4-(pent-1-en-1-yl)phenol suggests several avenues for its potential application in materials science and catalysis.

Hypothesized Applications:

| Area | Rationale |

| Polymer Chemistry | The phenolic hydroxyl group and the vinyl-like pentenyl chain make it a potential monomer for the synthesis of novel polymers. It could be incorporated into phenolic resins or undergo polymerization via its double bond to create thermoplastics or thermosets. Research on 2-methoxy-4-vinylphenol as a biobased monomer provides a precedent for this. mdpi.com |

| Antioxidant Additives | The phenolic moiety is a well-known antioxidant functional group. This compound could potentially be used as a stabilizer in polymers, fuels, or lubricants to prevent oxidative degradation. |

| Fine Chemical Intermediate | The functional groups present offer handles for further chemical modification, making it a potential building block for more complex molecules with applications in pharmaceuticals or agrochemicals. |

| Ligand in Catalysis | The phenolic oxygen and the pi system of the double bond could potentially coordinate with metal centers, suggesting its use as a ligand in homogeneous catalysis. The study of related phenol derivatives in catalytic systems supports this possibility. researchgate.net |